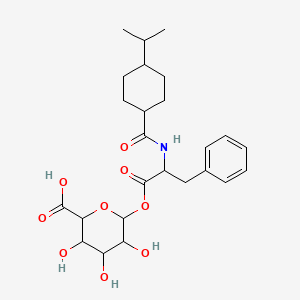

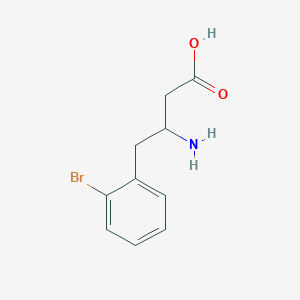

ent-Nateglinide Acyl-beta-D-glucuronide Benzyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

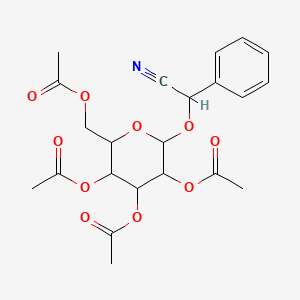

Éster bencílico del éster acil-beta-D-glucurónido de ent-Nateglinida: es un compuesto utilizado principalmente en investigación proteómica. Es un derivado de la nateglinida, un derivado de la D-fenilalanina que se utiliza como regulador de la glucosa a la hora de las comidas para el tratamiento de la diabetes tipo II . La fórmula molecular del éster bencílico del éster acil-beta-D-glucurónido de ent-Nateglinida es C32H41NO9, y tiene un peso molecular de 583,67 .

Métodos De Preparación

La preparación del éster bencílico del éster acil-beta-D-glucurónido de ent-Nateglinida implica rutas sintéticas que normalmente incluyen la acilación de la nateglinida con ácido beta-D-glucurónico y la posterior esterificación con alcohol bencílico. Las condiciones de reacción a menudo requieren el uso de catalizadores y disolventes específicos para garantizar que se obtenga el producto deseado con alta pureza . Los métodos de producción industrial pueden implicar una síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar las impurezas .

Análisis De Reacciones Químicas

El éster bencílico del éster acil-beta-D-glucurónido de ent-Nateglinida experimenta diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción pueden implicar reactivos como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Los reactivos comunes para las reacciones de sustitución incluyen halógenos y nucleófilos en condiciones específicas

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones en investigación científica

El éster bencílico del éster acil-beta-D-glucurónido de ent-Nateglinida tiene varias aplicaciones en investigación científica, entre ellas:

Química: Se utiliza en el estudio de los mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas.

Biología: El compuesto se utiliza en la investigación proteómica para estudiar las interacciones y modificaciones de las proteínas.

Medicina: La investigación con el éster bencílico del éster acil-beta-D-glucurónido de ent-Nateglinida contribuye a la comprensión del metabolismo y la farmacocinética de los fármacos.

Industria: Se utiliza en el desarrollo de nuevos fármacos y la optimización de las formulaciones farmacéuticas

Aplicaciones Científicas De Investigación

ent-Nateglinide Acyl-beta-D-glucuronide Benzyl Ester has several scientific research applications, including:

Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound is utilized in proteomics research to study protein interactions and modifications.

Medicine: Research involving this compound contributes to the understanding of drug metabolism and pharmacokinetics.

Industry: It is used in the development of new pharmaceuticals and the optimization of drug formulations

Mecanismo De Acción

El mecanismo de acción del éster bencílico del éster acil-beta-D-glucurónido de ent-Nateglinida implica su interacción con dianas moleculares y vías específicas. Se sabe que inhibe los canales de ATP de potasio en las células beta del páncreas, lo que lleva a un aumento de la liberación de insulina. Este mecanismo es similar al de la nateglinida, que restaura el patrón fisiológico de secreción de insulina perdido en la diabetes tipo II .

Comparación Con Compuestos Similares

El éster bencílico del éster acil-beta-D-glucurónido de ent-Nateglinida se puede comparar con otros compuestos similares, como:

Nateglinida: El compuesto original utilizado para el tratamiento de la diabetes tipo II.

Repaglinida: Otro fármaco de la clase de las meglitinidas utilizado para la regulación de la glucosa.

Glipizida: Un fármaco de la clase de las sulfonilureas con un mecanismo de acción diferente

Propiedades

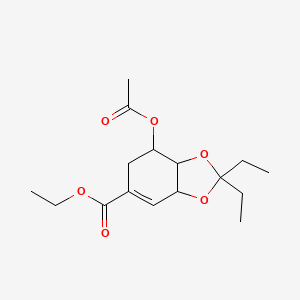

Fórmula molecular |

C25H35NO9 |

|---|---|

Peso molecular |

493.5 g/mol |

Nombre IUPAC |

3,4,5-trihydroxy-6-[3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H35NO9/c1-13(2)15-8-10-16(11-9-15)22(30)26-17(12-14-6-4-3-5-7-14)24(33)35-25-20(29)18(27)19(28)21(34-25)23(31)32/h3-7,13,15-21,25,27-29H,8-12H2,1-2H3,(H,26,30)(H,31,32) |

Clave InChI |

YTIRWNSTJVSCRW-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione monohydrate](/img/structure/B12290657.png)

![(2S)-3-(3-aminophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12290680.png)

![[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone](/img/structure/B12290704.png)

![Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12290709.png)